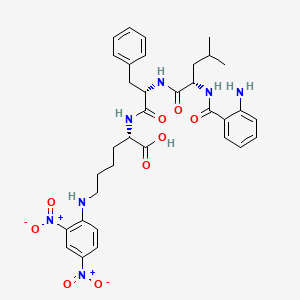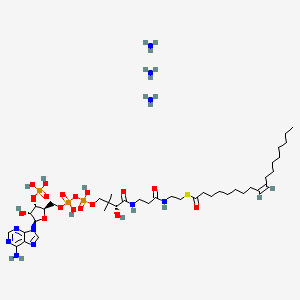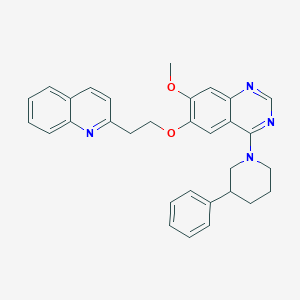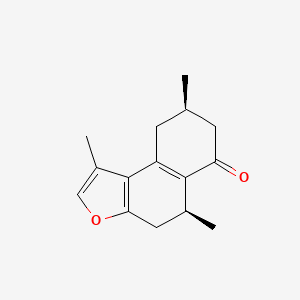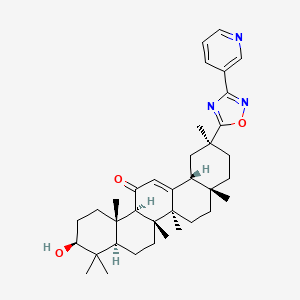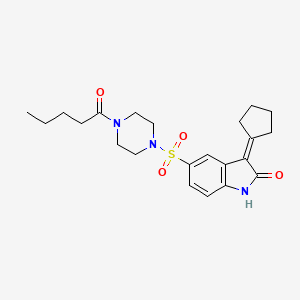
Btk-IN-34
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Btk-IN-34 is a selective inhibitor of Bruton’s tyrosine kinase, a crucial enzyme in the B-cell receptor signaling pathway. This compound has shown significant potential in inhibiting the proliferation of B-cell malignancies by targeting and reducing the phosphorylation of Bruton’s tyrosine kinase at the tyrosine 223 position .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Btk-IN-34 involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to maintain consistency and efficacy of the compound .
化学反応の分析
Types of Reactions
Btk-IN-34 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds. Substitution reactions can result in a variety of modified compounds with different functional groups .
科学的研究の応用
Btk-IN-34 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of Bruton’s tyrosine kinase and its effects on various biochemical pathways.
Biology: Employed in cellular assays to investigate the role of Bruton’s tyrosine kinase in B-cell development and function.
Medicine: Explored as a potential therapeutic agent for treating B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.
Industry: Utilized in the development of targeted therapies and diagnostic tools for B-cell related diseases
作用機序
Btk-IN-34 exerts its effects by selectively inhibiting Bruton’s tyrosine kinase. It binds to the active site of the enzyme, preventing its phosphorylation at the tyrosine 223 position. This inhibition disrupts the B-cell receptor signaling pathway, leading to reduced proliferation and survival of B-cells. The molecular targets involved include the B-cell receptor and downstream signaling molecules such as phospholipase-Cγ and nuclear factor kappa-light-chain-enhancer of activated B cells .
類似化合物との比較
Similar Compounds
Ibrutinib: Another Bruton’s tyrosine kinase inhibitor, known for its irreversible binding to the enzyme.
Acalabrutinib: A second-generation Bruton’s tyrosine kinase inhibitor with improved selectivity and fewer side effects.
Zanubrutinib: A newer Bruton’s tyrosine kinase inhibitor with enhanced potency and specificity
Uniqueness of Btk-IN-34
This compound stands out due to its selective inhibition of Bruton’s tyrosine kinase without affecting other kinases like Lyn and Syk. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential in treating B-cell malignancies .
特性
分子式 |
C22H29N3O4S |
|---|---|
分子量 |
431.6 g/mol |
IUPAC名 |
3-cyclopentylidene-5-(4-pentanoylpiperazin-1-yl)sulfonyl-1H-indol-2-one |
InChI |
InChI=1S/C22H29N3O4S/c1-2-3-8-20(26)24-11-13-25(14-12-24)30(28,29)17-9-10-19-18(15-17)21(22(27)23-19)16-6-4-5-7-16/h9-10,15H,2-8,11-14H2,1H3,(H,23,27) |
InChIキー |
XIKZFUOHECFNKZ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=C4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,14-dihydroxy-7-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12375782.png)
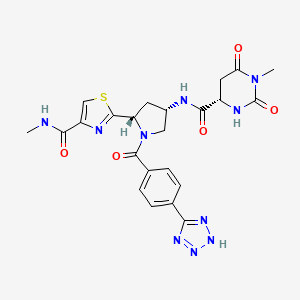
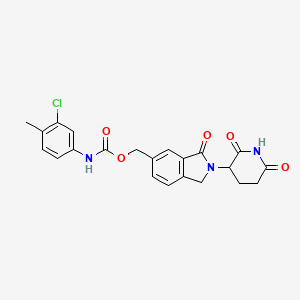
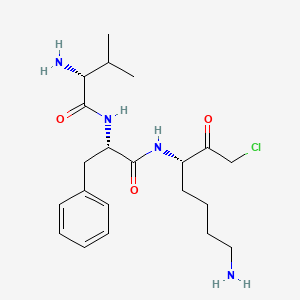
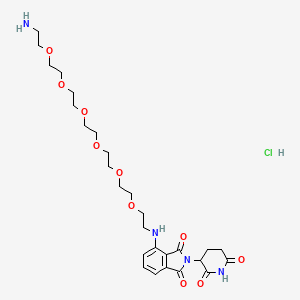
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12375798.png)

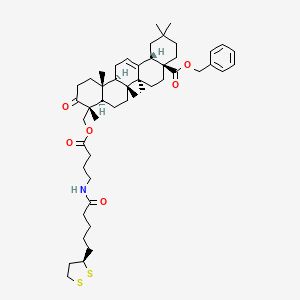
![[(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-13-methyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12375814.png)
